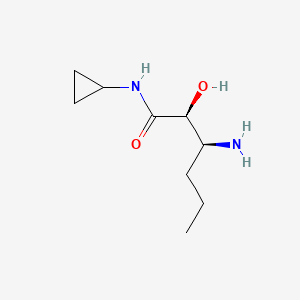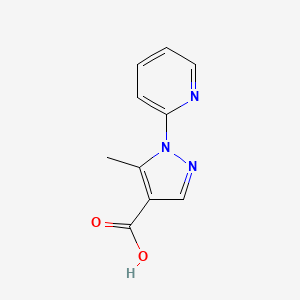
1-(2-Methyl-thiazol-4-YL)-ethylamine
Descripción general
Descripción
1-(2-Methyl-thiazol-4-YL)-ethylamine, commonly known as MTE, is a thiazole derivative that has been synthesized in recent years. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
- Antitumor Activities : A study focused on the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. These compounds showed promising antitumor activities against MCF-7 tumor cells, indicating the relevance of the thiazol-4-yl moiety in anticancer drug design (Mahmoud et al., 2021).
- Antimicrobial and Antifungal Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives were synthesized and evaluated for antimicrobial activities. These compounds displayed significant action against various strains of bacteria and fungi, demonstrating the potential of thiazole derivatives in combating microbial infections (Desai, Bhatt, Joshi, 2019).
Chemical Synthesis and Material Science
- Corrosion Inhibition : Imidazoline derivatives containing the thiazol-ethylamine moiety have been explored as corrosion inhibitors for mild steel in hydrochloric acid solution. This application highlights the utility of thiazole derivatives in material science, particularly in protecting metals from corrosion (Zhang et al., 2015).
Biological Studies
- Antitrypanosomal Activity : Thiazol-2-ethylamine derivatives have been reported to exhibit antitrypanosomal activity, useful in treating sleeping sickness. This study underscores the importance of structural optimization in designing more effective antitrypanosomal agents (Amin et al., 2017).
Pharmacological Studies
- HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : Novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles, incorporating thiazole moieties, have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. This research provides insights into the design of effective anti-AIDS drugs (De Martino et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds such as taxane-site inhibitors have been found to target tubulin . Tubulin is a key component of the cytoskeleton and plays a crucial role in cell division .
Mode of Action
Taxane-site inhibitors, which are structurally similar, interact with tubulin by making critical hydrogen-bonding interactions with multiple residues on the m-loop . This interaction facilitates tubulin polymerization .
Biochemical Pathways
The interaction of similar compounds with tubulin affects the microtubule dynamics, which is a crucial pathway in cell division .
Result of Action
The action of similar compounds on tubulin can lead to the stabilization of microtubules, which can inhibit cell division and potentially lead to cell death .
Propiedades
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBHPYKGWVUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592651 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-thiazol-4-YL)-ethylamine | |
CAS RN |
317830-81-2 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)

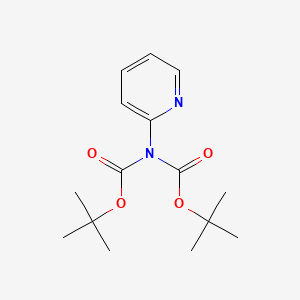
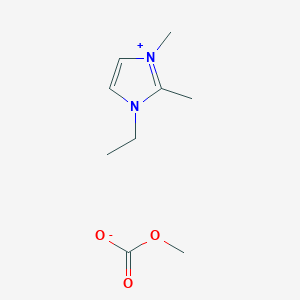
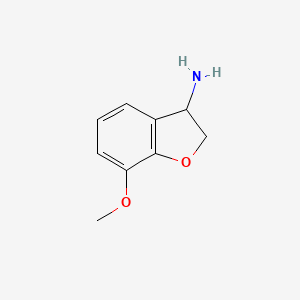

![2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid](/img/structure/B1602695.png)


